molecular formula C17H15ClN2O2 B2911842 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921543-04-6

2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No. B2911842
CAS RN: 921543-04-6
M. Wt: 314.77
InChI Key: AGZVNGWYYCYALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. This compound has been shown to inhibit the activity of lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a critical role in the regulation of gene expression.

Mechanism of Action

KDM5A is a histone demethylase that removes methyl groups from lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide binds to the active site of KDM5A and inhibits its demethylase activity, leading to the accumulation of methylated histones and the suppression of gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is its specificity for KDM5A, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has limitations in terms of its pharmacokinetic properties, such as low solubility and bioavailability. These limitations may need to be addressed in order to optimize the therapeutic potential of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide.

Future Directions

Future research on 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide could focus on several areas, including:
1. Optimization of the pharmacokinetic properties of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide to improve its efficacy and reduce toxicity.
2. Identification of biomarkers that can predict the response of cancer cells to 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, which could help to identify patients who are most likely to benefit from treatment.
3. Investigation of the potential use of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Exploration of the role of KDM5A inhibition in other diseases, such as neurological disorders and inflammatory diseases.
In conclusion, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Further research is needed to optimize its efficacy and explore its potential in other disease areas.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chloro-N-methylbenzylamine. This intermediate is then reacted with indoline-2,3-dione to form the final product, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that the inhibition of KDM5A by 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide leads to the suppression of tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. In addition, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-20-15-7-6-14(9-12(15)10-17(20)22)19-16(21)8-11-2-4-13(18)5-3-11/h2-7,9H,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZVNGWYYCYALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.